molecular formula C22H29N5O2 B5985894 4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine

Cat. No.: B5985894
M. Wt: 395.5 g/mol
InChI Key: UNCZCFJIIYYLAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, commonly known as PPOP, is a pyrimidine-based compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. PPOP is a small molecule that exhibits promising pharmacological properties, making it a promising candidate for drug development.

Mechanism of Action

PPOP exerts its pharmacological effects by modulating various signaling pathways in the body. It has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. PPOP also activates the Nrf2 signaling pathway, which is involved in antioxidant defense and cellular detoxification. Furthermore, PPOP has been demonstrated to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit a wide range of biochemical and physiological effects. It has been demonstrated to reduce oxidative stress, inflammation, and cell proliferation. PPOP has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase. Furthermore, PPOP has been shown to improve glucose tolerance and insulin sensitivity, making it a promising candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of PPOP is its small molecular weight, which allows it to easily penetrate cell membranes and reach its target sites. Additionally, PPOP exhibits low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of PPOP is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of PPOP. One potential area of research is the development of PPOP-based drugs for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is the investigation of the effects of PPOP on cardiovascular diseases and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms of action of PPOP and to optimize its pharmacological properties.

Synthesis Methods

PPOP can be synthesized through a multi-step reaction process. The synthesis begins with the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-chloro-1-(phenoxy)propane. The resulting compound is then reacted with piperazine to form 1-(4-(2-phenoxypropanoyl)piperazin-1-yl)propan-2-ol. The final step involves the reaction of this compound with 1-(4-chloropyrimidin-2-yl)piperidine to form PPOP.

Scientific Research Applications

PPOP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anti-cancer properties. PPOP has also been demonstrated to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, PPOP has been shown to have potential applications in the treatment of cardiovascular diseases and diabetes.

Properties

IUPAC Name

2-phenoxy-1-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-18(29-19-8-4-2-5-9-19)22(28)27-14-12-26(13-15-27)21-16-20(23-17-24-21)25-10-6-3-7-11-25/h2,4-5,8-9,16-18H,3,6-7,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCZCFJIIYYLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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